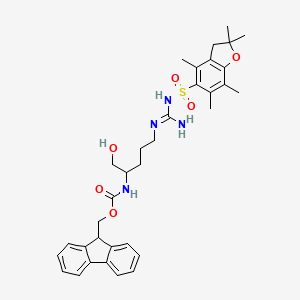

Fmoc-DL-Arg(Pbf)(Pbf)-ol

Description

Contextualizing Non-Canonical Amino Acids and Amino Alcohols in Peptide and Peptidomimetic Design

For decades, drug discovery inspired by peptides was largely confined to the 20 proteinogenic amino acids. Current time information in Bangalore, IN. However, peptides built solely from these canonical units often suffer from poor metabolic stability and limited bioavailability, hindering their therapeutic potential. google.com To overcome these limitations, chemists have increasingly turned to non-canonical amino acids (ncAAs). Current time information in Bangalore, IN.nih.gov These are amino acids that are not directly encoded by the standard genetic code and can be found in nature or synthesized in the laboratory. nih.gov The incorporation of ncAAs into a peptide sequence can induce specific secondary structures, enhance stability against enzymatic degradation, and improve pharmacokinetic profiles. peptide.com

A significant subclass of these modified building blocks is amino alcohols. In these structures, the C-terminal carboxylic acid group of an amino acid is reduced to a primary alcohol. This modification is a cornerstone of peptidomimetic design—the science of creating molecules that mimic the structure and function of natural peptides. asinex.com Amino alcohols can serve as transition-state analogs, making them potent inhibitors of enzymes, particularly proteases. nih.gov By mimicking the tetrahedral intermediate of peptide bond cleavage, these compounds can bind tightly to an enzyme's active site. nih.gov Furthermore, replacing a carboxylate with a neutral alcohol group alters the charge and hydrogen bonding capacity of the molecule, which can be crucial for improving cell permeability and other drug-like properties.

Evolution of Protecting Group Strategies in Complex Molecule Synthesis

The synthesis of any complex molecule, especially one with multiple reactive sites like a peptide, is a delicate dance of selectively masking and unmasking functional groups. This is the role of protecting groups. chempep.comthermofisher.com The evolution of peptide synthesis is inextricably linked to the development of more refined and orthogonal protecting group strategies. total-synthesis.com Orthogonality is a key concept, referring to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. total-synthesis.com

In the now-dominant Fmoc solid-phase peptide synthesis (SPPS), the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov Side-chain protecting groups, conversely, must be stable to the basic conditions used for Fmoc removal but cleavable at the end of the synthesis, typically under acidic conditions (e.g., using trifluoroacetic acid, TFA). nih.gov

Arginine, with its strongly basic and nucleophilic guanidino side chain (pKa ≈ 12.5), presents a significant challenge. mdpi.commassey.ac.nz Unprotected, this group can cause a host of side reactions. The development of effective protecting groups for arginine has been a major focus. Early options like the nitro (NO₂) and tosyl (Tos) groups required harsh cleavage conditions. peptide.com This led to the development of more acid-labile sulfonyl-based groups, including Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and, most prominently, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). thermofisher.comnih.gov

| Protecting Group | Abbreviation | Relative Cleavage Rate | Key Features |

|---|---|---|---|

| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Slow | Requires long deprotection times (up to 12 hours), especially with multiple Arg residues. thermofisher.com |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | Moderate | Faster cleavage than Mtr, but can be difficult to scavenge and may cause side reactions. thermofisher.com |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Fast | Generally cleaved within 2-4 hours, more easily scavenged, and considered the standard for Fmoc SPPS. peptide.comthermofisher.com |

The Pbf group is now widely used due to its favorable balance of stability and acid lability, typically being removed with TFA in under four hours. thermofisher.com It is considered more effective than Pmc at reducing certain side reactions, such as the alkylation of tryptophan residues during cleavage. peptide.com

Rationale for the Investigation of Highly Protected Arginine Derivatives like Fmoc-DL-Arg(Pbf)(Pbf)-ol in Synthetic Methodology Development

The specific structure of Fmoc-DL-Arg(Pbf)(Pbf)-ol reveals a deliberate and strategic design aimed at overcoming significant synthetic hurdles and creating a building block for advanced applications. The rationale for its investigation can be broken down by analyzing its three key features: the amino alcohol, the DL-racemic nature, and the unprecedented dual Pbf protection.

The Amino Alcohol (-ol): As discussed, the reduction of the carboxylic acid to an alcohol transforms the amino acid into a peptidomimetic building block. asinex.com The resulting argininol derivative is likely intended for the synthesis of enzyme inhibitors or other modulators where the peptide backbone's typical properties are intentionally altered. nih.gov

Dual Pbf Protection (Arg(Pbf)(Pbf)): While a single Pbf group is the standard for protecting arginine's side chain, it does not completely eliminate all potential side reactions. The remaining unprotected nitrogens on the guanidino group can still exhibit sufficient nucleophilicity to cause problems. A critical side reaction during the activation of the carboxyl group for peptide coupling is the formation of a stable six-membered δ-lactam, which truncates the peptide chain. researchgate.net The use of two protecting groups on the guanidino moiety, such as in Fmoc-Arg(Boc)₂-OH, is a known strategy to fully suppress the guanidino group's reactivity and prevent such side reactions. tandfonline.comnih.gov The application of two Pbf groups in Fmoc-DL-Arg(Pbf)(Pbf)-ol is a logical extension of this principle. This "hyper-protection" strategy would be employed in syntheses where maximum suppression of side reactions is paramount, for instance, in the synthesis of particularly long or complex peptides, or when the argininol building block itself is subjected to further chemical modifications that could be compromised by a reactive guanidino function.

Racemic Nature (DL-Arg): The use of a DL-racemic mixture indicates that the stereocenter at the α-carbon is not defined. This could be for several reasons. The synthesis might be designed for screening purposes, where a mixture of stereoisomers is tested for biological activity. Alternatively, the intended final application may not be sensitive to the stereochemistry at this position, or a subsequent purification step may be planned to separate the diastereomeric products.

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| Fmoc-DL-Arg(Pbf)(Pbf)-ol | (DL)-1-(9H-fluoren-9-yl)-3-(3-(N,N'-bis((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)propyl)-1-oxapropan-2-aminium |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| TFA | Trifluoroacetic acid |

| Mtr | 4-methoxy-2,3,6-trimethylphenylsulfonyl |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl |

| Boc | tert-butoxycarbonyl |

| Fmoc-Arg(Adoc)₂-OH | Nα-fluorenylmethoxycarbonyl-N G-bisadamantyloxycarbonylarginine |

| Fmoc-Arg(Boc)₂-OH | Nα-fluorenylmethoxycarbonyl-N G,N'G-bis(tert-butoxycarbonyl)arginine |

Structure

3D Structure

Properties

Molecular Formula |

C34H42N4O6S |

|---|---|

Molecular Weight |

634.8 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate |

InChI |

InChI=1S/C34H42N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29,39H,10-11,16-19H2,1-5H3,(H,37,40)(H3,35,36,38) |

InChI Key |

OCIHRKILVJXVGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Fmoc Dl Arg Pbf Pbf Ol

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of Fmoc-DL-Arg(Pbf)(Pbf)-ol reveals a logical disconnection strategy. The primary disconnection occurs at the Nα-amino group, cleaving the Fmoc (9-fluorenylmethyloxycarbonyl) group to yield DL-Arg(Pbf)(Pbf)-ol. This intermediate simplifies to the core DL-argininol backbone and two Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups protecting the guanidino moiety. The DL-argininol itself can be conceptually derived from the corresponding racemic amino acid, DL-arginine, through reduction of the carboxylic acid.

Therefore, the key precursors identified through this analysis are:

DL-Arginine: The starting amino acid that provides the fundamental carbon skeleton and guanidino functionality.

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethoxymethyl chloride): Reagents for the introduction of the Nα-Fmoc protecting group.

Pbf-Cl (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride): The reagent used to protect the guanidino group of arginine.

Synthesis of the DL-Argininol Backbone

The synthesis of the DL-argininol backbone is a critical step, which involves the reduction of a racemic arginine derivative.

Reduction Strategies for Racemic Arginine Derivatives to Argininol

The conversion of racemic arginine derivatives to argininol is typically achieved through the reduction of the carboxylic acid functionality. A common approach involves the esterification of the carboxylic acid, followed by reduction of the resulting ester.

A general synthetic pathway can be outlined as follows:

Esterification: Racemic arginine hydrochloride is treated with an alcohol, such as methanol, in the presence of a reagent like thionyl chloride to form the corresponding methyl ester dihydrochloride. chemicalbook.comguidechem.com

Protection of the α-amino and guanidino groups: Before reduction, the α-amino and guanidino groups must be protected to prevent side reactions. The α-amino group is often protected with a Boc (tert-butyloxycarbonyl) group, and the guanidino group is protected with one or more Pbf groups. chemicalbook.comsmolecule.com

Reduction: The protected arginine ester is then reduced to the corresponding alcohol. Common reducing agents for this transformation include lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or a mixture of THF and water.

| Step | Reagents and Conditions | Intermediate Product |

| Esterification | Anhydrous Methanol, Thionyl Chloride, -10°C to room temperature | DL-Arginine methyl ester dihydrochloride |

| Boc Protection | (Boc)₂O, Sodium Bicarbonate, Water/THF | Boc-DL-Arg(Pbf)-OMe |

| Reduction | NaBH₄, THF/Water | Boc-DL-Arg(Pbf)-ol |

Enantioselective Approaches to Argininol Derivatives (Applicability to DL-Form)

While the focus here is on the DL-form, it is noteworthy that enantioselective syntheses of argininol derivatives have been developed. These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the reduction or alkylation steps. For instance, Williams' oxazinone chemistry has been utilized for the enantioselective synthesis of L-arginine derivatives, which could theoretically be adapted for a racemic synthesis by using a racemic starting material or omitting the chiral auxiliary. ox.ac.uk

The insights from enantioselective syntheses can inform the development of more controlled and efficient methods for producing the racemic argininol backbone, even though stereochemical control is not the primary objective for the DL-form.

Nα-Fmoc Protection Strategies and Optimization

The introduction of the Nα-Fmoc group is a crucial step in the synthesis of the target compound. This protection is typically performed after the formation of the protected argininol backbone.

The standard procedure involves the reaction of the free α-amino group of the argininol derivative with an Fmoc-donating reagent. guidechem.com The most commonly used reagents are Fmoc-OSu and Fmoc-Cl. The reaction is generally carried out in a basic aqueous/organic solvent mixture to facilitate the dissolution of the reactants and to neutralize the acid generated during the reaction. chemicalbook.comguidechem.com

Optimization of the Fmoc protection step involves several considerations:

pH control: Maintaining a basic pH (typically 8-9) is essential for the reaction to proceed efficiently and to prevent the protonation of the amino group, which would render it unreactive. chemicalbook.comguidechem.com

Temperature: The reaction is usually conducted at a controlled temperature, often between 15-20°C, to minimize side reactions. chemicalbook.comguidechem.com

Stoichiometry: Careful control of the stoichiometry of the Fmoc reagent is necessary to avoid the formation of di-Fmoc derivatives or other byproducts. chemicalbook.comguidechem.com

Solvent system: A mixture of water and an organic solvent like tetrahydrofuran (THF) is often employed to ensure the solubility of both the amino alcohol and the Fmoc reagent. chemicalbook.comguidechem.com

| Parameter | Condition | Rationale |

| pH | 8-9 | Ensures the amino group is deprotonated and nucleophilic. |

| Temperature | 15-20°C | Minimizes potential side reactions and decomposition. |

| Reagent | Fmoc-OSu | Generally provides good yields and cleaner reactions. |

| Solvent | Water/THF | Solubilizes both polar and non-polar reactants. |

Guanidino Group Protection with Pbf and Considerations for Dual Pbf Incorporation

The highly basic and nucleophilic guanidino group of arginine must be protected to prevent unwanted side reactions during peptide synthesis and other chemical modifications. omizzur.commdpi.com The Pbf group is a widely used protecting group for this purpose due to its stability under basic conditions and its lability under moderately acidic conditions, such as with trifluoroacetic acid (TFA). chempep.comadvancedchemtech.com

The introduction of the Pbf group is typically achieved by reacting the arginine derivative with Pbf-Cl in the presence of a base, such as potassium carbonate, in a solvent like acetone. chemicalbook.com

Chemoselective Functionalization of the Arginine Guanidino Moiety

The guanidino group of arginine has multiple nitrogen atoms that can potentially be functionalized. The chemoselective introduction of one or, in this case, two Pbf groups is a key challenge. The dual Pbf protection in Fmoc-DL-Arg(Pbf)(Pbf)-ol offers enhanced stability during synthesis compared to single-protected derivatives. smolecule.com

The synthesis of the di-Pbf protected derivative likely involves forcing conditions, such as using an excess of Pbf-Cl and a strong base, to drive the reaction to completion on two of the guanidino nitrogens. The specific conditions for achieving consistent dual protection require careful optimization of reaction time, temperature, and stoichiometry of the reagents. The steric hindrance from the first Pbf group can make the introduction of the second more challenging, necessitating more forcing conditions.

Novel Methodologies for Introducing Multiple Sulfonyl Protecting Groups (Theoretical and Exploratory)

The presence of two Pbf groups on the guanidino function of arginine in Fmoc-DL-Arg(Pbf)(Pbf)-ol provides enhanced stability but also presents synthetic challenges. While the standard methods focus on single Pbf group introduction, the attachment of a second Pbf group is not explicitly detailed in readily available literature, suggesting it is a specialized or less common derivative.

Theoretically, the introduction of a second sulfonyl protecting group would likely proceed under similar conditions to the first, though potentially requiring more forcing conditions due to steric hindrance and altered electronics of the monosubstituted guanidino group. Exploratory approaches could investigate alternative sulfonyl chlorides with varying electronic and steric properties to optimize the introduction of two protecting groups.

Furthermore, novel protecting groups are continuously being developed to address the limitations of existing ones, such as the acid stability of Pbf. ub.edunih.gov For instance, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been shown to be more acid-labile than Pbf, offering a potential alternative for arginine protection in acid-sensitive contexts. ub.edunih.gov While not directly related to the synthesis of the di-Pbf derivative, these advancements highlight the ongoing efforts to refine arginine protection strategies. The development of orthogonal protecting group strategies, where different sulfonyl groups with distinct removal conditions are employed, could also be a fruitful area of theoretical exploration for complex peptide synthesis.

Reaction Pathway Elucidation and Mechanistic Studies of Synthetic Steps

The key step in the synthesis of Pbf-protected arginine derivatives is the sulfonylation of the guanidino group. This reaction proceeds via a nucleophilic attack of one of the guanidino nitrogens on the sulfur atom of the Pbf-Cl, leading to the displacement of the chloride ion. The choice of base is crucial in this step to deprotonate the guanidino group, thereby increasing its nucleophilicity.

The mechanism for the removal of the Pbf group involves an acid-catalyzed desulfonylation pathway. ub.edu In the presence of a strong acid like trifluoroacetic acid (TFA), the Pbf group is cleaved to release the free guanidino group. The stability of the Pbf group to TFA can be a drawback in the synthesis of peptides containing multiple arginine residues or acid-sensitive moieties. ub.edunih.gov

Optimization of Reaction Conditions for Yield and Purity of Fmoc-DL-Arg(Pbf)(Pbf)-olrsc.org

Optimizing the reaction conditions at each stage of the synthesis is critical for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, reaction temperature, stoichiometry of reagents, and purification methods.

For the introduction of the Pbf group, a study on a related compound, Fmoc-Arg(Pbf)-OH, highlighted that using only 1.1 equivalents of Pbf-Cl was sufficient to drive the reaction to completion, a significant reduction from previous methods that required a large excess. google.com This not only improves atom economy but also reduces costs, as Pbf-Cl is an expensive reagent. google.com

The following table summarizes typical reaction conditions and their impact on the synthesis of protected arginine derivatives, which can be extrapolated for the optimization of Fmoc-DL-Arg(Pbf)(Pbf)-ol synthesis.

| Step | Reagent/Condition | Purpose | Optimization Goal |

| Esterification | Thionyl chloride in Methanol | Carboxyl protection | Drive reaction to completion, minimize side reactions |

| Boc Protection | (Boc)2O, Sodium Bicarbonate | Amino protection | Achieve complete protection without affecting other groups |

| Pbf Introduction | Pbf-Cl, Potassium Carbonate, Acetone/Water | Guanidino protection | Minimize reagent excess, maximize yield |

| Boc Deprotection | HCl in Ethyl Acetate | Selective deprotection | Complete removal of Boc without affecting Pbf or ester |

| Saponification | NaOH in Ethanol/Water | Ester hydrolysis | Complete hydrolysis without racemization or side reactions |

| Fmoc Introduction | Fmoc-Osu, Sodium Carbonate | Final amino protection | High yield of the final product with high purity |

Recent studies have also explored the use of alternative solvents like N-butylpyrrolidinone (NBP) to improve coupling efficiency in solid-phase peptide synthesis (SPPS), which can be relevant for the incorporation of bulky residues like Fmoc-Arg(Pbf)-OH. csic.esrsc.org Optimization of coupling conditions, including temperature and the use of in situ activation, has been shown to be crucial for successful peptide synthesis. csic.es

Advanced Applications and Methodological Contributions of Fmoc Dl Arg Pbf Pbf Ol

Integration into Non-Standard Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

The incorporation of arginine residues into peptide chains via SPPS can be challenging due to the nucleophilicity of the guanidino side chain, which can lead to side reactions such as δ-lactam formation. rsc.orgresearchgate.net Standard SPPS protocols have been optimized for common building blocks like Fmoc-L-Arg(Pbf)-OH. However, non-standard methodologies are emerging to address issues of efficiency, sustainability, and the synthesis of complex peptides.

One area of non-standard SPPS involves the exploration of greener solvents to replace commonly used ones like N,N-dimethylformamide (DMF). Research has demonstrated the successful use of N-butylpyrrolidinone (NBP) as a more environmentally benign alternative for the incorporation of Fmoc-L-Arg(Pbf)-OH. rsc.org Challenges such as the high viscosity of NBP, which can impede the penetration of the coupling cocktail into the resin, have been overcome by strategies like in situ activation at elevated temperatures (e.g., 45°C). rsc.org This approach, which involves pre-dissolving the amino acid and an activating agent (like OxymaPure) in NBP before the addition of a carbodiimide (B86325) coupling reagent (like DIC), has been shown to minimize side reactions and improve coupling efficiency. rsc.org While this study utilized the single-Pbf L-enantiomer, the principles are directly applicable to Fmoc-DL-Arg(Pbf)(Pbf)-ol, with the dual Pbf groups potentially offering even greater suppression of side reactions due to increased steric hindrance and electronic stabilization of the guanidinium (B1211019) group.

Table 1: Comparison of Solvents in SPPS for Arginine Incorporation

| Solvent | Key Advantages | Challenges with Arginine Incorporation | Mitigation Strategies |

|---|---|---|---|

| DMF | Well-established, good resin swelling | Potential for δ-lactam formation | Optimized coupling protocols, use of additives |

| NBP | Greener alternative, lower toxicity | Higher viscosity, potential for reduced coupling efficiency and increased side reactions | Elevated temperature, in situ activation rsc.org |

Information regarding the integration of Fmoc-DL-Arg(Pbf)(Pbf)-ol into solution-phase peptide synthesis is not extensively documented in the literature. However, the principles of protecting group strategy are transferable. Solution-phase synthesis, while less common for long peptides, is valuable for the large-scale production of shorter peptides and for the synthesis of complex fragments. chemimpex.com The high stability of the dual Pbf-protected guanidino group in Fmoc-DL-Arg(Pbf)(Pbf)-ol would be advantageous in solution-phase methodologies, preventing side reactions during coupling and work-up steps. The racemic nature of the compound would likely be utilized in the synthesis of peptide libraries or peptidomimetics where stereochemical diversity is desired.

Role in the Construction of Peptidomimetic Scaffolds and Modified Oligomers

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability against enzymatic degradation, bioavailability, and receptor affinity. The incorporation of non-proteinogenic amino acids is a key strategy in the design of peptidomimetics. Fmoc-DL-Arg(Pbf)(Pbf)-ol, being a racemic and heavily protected derivative, is a prime candidate for creating unique peptidomimetic scaffolds.

The use of a DL-racemic mixture allows for the introduction of stereochemical diversity at a specific position in a peptide sequence, which can be a powerful tool in structure-activity relationship (SAR) studies. The resulting diastereomeric peptides can exhibit different conformations and biological activities. The enhanced stability conferred by the two Pbf groups ensures that the guanidinium functionality is preserved during the synthesis of these often complex, non-natural structures.

Potential for Macrocyclization and Conformational Control in Designed Molecules

Macrocyclization is a widely used strategy to impart conformational rigidity to peptides, which can lead to increased receptor affinity, selectivity, and stability. nih.gov The synthesis of cyclic peptides often involves an on-resin or solution-phase cyclization step. The robust protection of reactive side chains is crucial for the success of these reactions.

The dual Pbf protection of the arginine side chain in Fmoc-DL-Arg(Pbf)(Pbf)-ol would be highly beneficial in macrocyclization strategies, preventing any interference from the guanidinium group during the ring-closing step. Research on the synthesis of cyclic RGD peptides, which are potent antagonists of integrin receptors, has demonstrated the utility of Fmoc-L-Arg(Pbf)-OH in microwave-assisted SPPS, which can accelerate the coupling reactions required to build the linear precursor. chemicalbook.com The use of Fmoc-DL-Arg(Pbf)(Pbf)-ol in similar synthetic schemes could lead to novel cyclic peptidomimetics with diverse stereochemistry at the arginine position.

Development of Novel Resins or Linkers for Enhanced Synthetic Strategies

While Fmoc-L-Arg(Pbf)-OH is commonly used with standard resins like Wang and Rink Amide for SPPS, the development of novel solid supports and linkers is an active area of research aimed at improving peptide synthesis. nih.govresearchgate.net Although there is no specific literature describing the use of Fmoc-DL-Arg(Pbf)(Pbf)-ol for the development of new resins, its properties suggest potential applications.

For instance, a resin pre-loaded with Fmoc-DL-Arg(Pbf)(Pbf)-ol could be a convenient starting point for the synthesis of peptide libraries where the C-terminal residue is a racemic arginine. The enhanced stability of the dual Pbf protection would ensure the integrity of the side chain during the functionalization of the resin and subsequent peptide elongation.

Moreover, novel linkers designed for specific cleavage conditions or to facilitate on-resin manipulations could potentially be attached to the arginine side chain. While the Pbf groups are designed to be stable, their removal under specific acidic conditions could be exploited in linker strategies. The development of resins that allow for peptide cleavage under exceptionally mild or "TFA-free" conditions is of growing interest, and robustly protected building blocks are essential for compatibility with such systems. cds-bsx.com

Mechanistic and Theoretical Investigations of Fmoc Dl Arg Pbf Pbf Ol

Computational Modeling of Molecular Structure and Conformation

While specific computational studies on the doubly-protected Fmoc-DL-Arg(Pbf)(Pbf)-ol are not extensively documented, molecular structure and conformation can be extrapolated from studies on singly Pbf-protected arginine, such as Fmoc-L-Arg(Pbf)-OH. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for these investigations .

Molecular Structure: The core structure of Fmoc-DL-Arg(Pbf)(Pbf)-ol features a central arginine-alcohol backbone. The α-amino group is protected by the planar and rigid 9-fluorenylmethyloxycarbonyl (Fmoc) group. The guanidino side chain is uniquely functionalized with two bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups. The presence of two Pbf moieties attached to the guanidine nitrogens is expected to create a highly rigid and sterically hindered conformation smolecule.com.

Conformational Analysis: The rotational freedom around the C-N bonds of the guanidinium (B1211019) group is significantly restricted by the two large Pbf groups. This rigidity can minimize the risk of racemization during coupling reactions smolecule.com. Computational models would likely predict that the Pbf groups orient themselves to minimize steric clash, leading to a well-defined, albeit bulky, three-dimensional structure. The planarity of the guanidinium group is likely disrupted, a key factor in its reduced basicity researchgate.net.

Interactive Table: Predicted Structural Parameters

Quantum Chemical Analysis of Guanidino Protection and Reactivity

Quantum chemical methods, particularly DFT, allow for a detailed examination of the electronic structure of the Pbf-protected guanidinium group, providing a theoretical foundation for its observed reactivity and stability nih.gov.

The effectiveness of the Pbf group lies in its potent combination of electronic and steric effects, which deactivates the otherwise highly basic and nucleophilic guanidino side chain of arginine.

Electronic Effects: The Pbf group contains a sulfonyl moiety (-SO2-), which is strongly electron-withdrawing. By attaching this group to a nitrogen atom of the guanidino group, it pulls electron density away from the guanidinium system reddit.com. This delocalization of nitrogen lone-pair electrons into the sulfonamide "breaks" the resonance stabilization of the protonated guanidinium cation reddit.comcardiff.ac.uk. The result is a significant reduction in the basicity and nucleophilicity of the side chain, preventing it from engaging in undesired side reactions during peptide synthesis omizzur.com.

Steric Effects: The Pbf group is sterically demanding due to its pentamethyl-substituted dihydrobenzofuran ring system ox.ac.uk. This bulkiness physically shields the remaining guanidino protons and nitrogens, further preventing protonation or reaction with electrophiles. In the case of a dual-Pbf functionalization, this steric shield would be exceptionally robust.

While single Pbf protection is the standard, the theoretical rationale for dual Pbf functionalization on arginine centers on achieving near-total deactivation of the guanidino group for specialized applications requiring extreme reaction conditions.

Enhanced Electronic Deactivation: A second Pbf group would further amplify the electron-withdrawing effect. With two sulfonyl groups pulling electron density from the guanidinium core, its basicity would be reduced even more dramatically than with a single Pbf group. This could render the side chain completely inert to all but the strongest acids or bases.

Maximized Steric Hindrance: The presence of two bulky Pbf groups would create a formidable steric barrier around the entire guanidino functionality. This could be advantageous in preventing any possibility of side-chain modification. However, this extreme steric hindrance would also be expected to significantly slow down the kinetics of amino acid coupling during peptide synthesis, a known issue even for the mono-protected Fmoc-Arg(Pbf)-OH reddit.comrsc.org. The dual protection would offer enhanced stability but at the cost of synthetic efficiency smolecule.com.

Interactive Table: Comparison of Arginine Protecting Groups

Mechanistic Insights into Protecting Group Installation and Cleavage Pathways

The utility of any protecting group is defined by the efficiency and cleanliness of its installation and removal.

Installation Pathway: The Pbf group is typically installed by reacting the arginine side chain with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base. The reaction is a nucleophilic attack of one of the guanidino nitrogens on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and elimination of HCl. For dual protection, this reaction would be repeated under forcing conditions to attach a second Pbf-Cl to another nitrogen atom.

Cleavage Pathway: The removal of Pbf groups is a critical step, typically performed at the end of solid-phase peptide synthesis (SPPS) during the final cleavage from the resin. The mechanism is an acid-catalyzed process (acidolysis), most commonly using strong trifluoroacetic acid (TFA) luxembourg-bio.com. The process involves:

Protonation of an oxygen atom on the sulfonyl group or the furan ring by TFA.

This protonation facilitates the cleavage of the S-N bond.

Elimination of the protecting group as a highly reactive carbocation (the Pbf cation) luxembourg-bio.com.

This carbocation is highly electrophilic and must be trapped by "scavengers" (e.g., triisopropylsilane, water, or thioanisole) present in the cleavage cocktail to prevent it from reattaching to the peptide, particularly at sensitive residues like tryptophan peptide.comthermofisher.compeptide.com.

The Pbf group is designed to be more acid-labile and generate a more easily scavenged carbocation compared to older sulfonyl-type protecting groups like Pmc (pentamethylchroman-6-sulfonyl), leading to higher yields of the desired peptide peptide.comthermofisher.compeptide.com. Even with multiple Arg(Pbf) residues, deprotection is typically complete within a few hours thermofisher.com.

Stereochemical Implications of the DL-Configuration in Synthetic Transformations

The designation "DL" indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers of Arg(Pbf)(Pbf)-ol. The use of such a mixture has profound stereochemical consequences in the context of peptide synthesis, which is an inherently chiral process.

Formation of Diastereomers: When a racemic amino acid is incorporated into a growing peptide chain composed of L-amino acids (the standard in nature), the result is the formation of two distinct diastereomeric peptides. For example, coupling Fmoc-DL-Arg(Pbf)(Pbf)-ol to an L-peptide chain (e.g., L-Ala-L-Val-) would produce two products: L-Ala-L-Val-L-Arg(Pbf)(Pbf)- and L-Ala-L-Val-D-Arg(Pbf)(Pbf)-.

Analytical and Spectroscopic Characterization Methodologies for Fmoc Dl Arg Pbf Pbf Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of protected amino acids. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the covalent framework and stereochemistry.

The structural complexity of Fmoc-DL-Arg(Pbf)-OH, which contains multiple aromatic and aliphatic moieties, necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete signal assignment.

¹H NMR: The proton NMR spectrum provides initial information on the key functional groups. Protons of the fluorenyl (Fmoc) group typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons of the pentamethyldihydrobenzofuran (Pbf) protecting group, including its five methyl groups and methylene (B1212753) protons, are observed in the aliphatic region (δ 1.0-3.0 ppm). The arginine backbone protons (α, β, γ, δ) resonate in characteristic regions of the aliphatic spectrum.

¹³C NMR: The carbon NMR spectrum complements the ¹H data by showing signals for all unique carbon atoms. Key resonances include the carbonyl carbon, the aromatic carbons of the Fmoc and Pbf groups, and the aliphatic carbons of the arginine side chain and protecting groups. ox.ac.uk

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for definitive assignments. COSY spectra reveal proton-proton coupling networks, allowing for the mapping of connections within the arginine backbone. HSQC spectra correlate each proton with its directly attached carbon, which is crucial for assigning the crowded aliphatic regions and confirming the integrity of the Pbf and Fmoc groups. ox.ac.uk

A summary of typical NMR spectral data for the related compound Fmoc-L-Arg(Pbf)-OH is presented below.

| Technique | Structural Moiety | Typical Chemical Shift (δ ppm) |

| ¹H NMR | Fmoc (aromatic H) | 7.20 - 7.80 |

| Arginine α-H | ~4.20 | |

| Arginine δ-CH₂ | ~3.20 | |

| Pbf (aromatic H) | ~6.20 | |

| Pbf (CH₃, CH₂) | 1.20 - 2.90 | |

| ¹³C NMR | Fmoc (aromatic C) | 120 - 145 |

| Arginine C=O | ~175 | |

| Arginine Cα | ~54 | |

| Pbf (aromatic C) | 115 - 160 | |

| Pbf (aliphatic C) | 12 - 87 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

In the ¹³C NMR spectra of Fmoc-protected arginine derivatives like Fmoc-L-Arg(Pbf)-OH, the signal corresponding to the α-carbon (Cα) is often observed to be significantly broad at room temperature. ox.ac.uk This phenomenon is typically indicative of slow conformational dynamics on the NMR timescale, such as restricted rotation around single bonds, which leads to chemical exchange between multiple conformations.

To investigate this, variable-temperature (VT) NMR studies are performed. By acquiring spectra at elevated temperatures, such as 40°C or 80°C, the rate of conformational exchange can be increased. In cases of dynamic exchange, this increased temperature causes the broad resonances to sharpen into a single, well-defined peak. ox.ac.uk The observation of signal sharpening upon heating provides strong evidence that the initial broadening is due to dynamic conformational behavior rather than sample degradation or impurities. ox.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For Fmoc-DL-Arg(Pbf)-OH, HRMS is used to confirm that the experimental molecular formula matches the theoretical formula, C₃₄H₄₀N₄O₇S.

Using electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. HRMS analysis provides an experimental mass that can be compared to the calculated theoretical mass. A match within a narrow tolerance (typically < 5 parts per million, ppm) confirms the molecular formula and rules out other potential elemental compositions. This technique is routinely applied to confirm the identity of isotopically labeled and protected amino acids. nih.gov

| Parameter | Value |

| Molecular Formula | C₃₄H₄₀N₄O₇S |

| Theoretical Monoisotopic Mass | 648.2672 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z | 649.2744 |

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are fundamental for determining the purity of Fmoc-DL-Arg(Pbf)-OH and for analyzing its stereoisomeric composition.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the chemical purity of protected amino acids. The technique separates the target compound from any synthesis-related impurities, such as byproducts or starting materials. The high hydrophobicity of the Fmoc and Pbf groups makes Fmoc-DL-Arg(Pbf)-OH well-suited for retention on a nonpolar stationary phase.

A typical purity analysis involves the conditions outlined in the table below. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all detected peaks at a specific UV wavelength where the Fmoc group strongly absorbs.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient (e.g., 30-95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm |

Since the subject compound is a DL-racemic mixture, chiral chromatography is the definitive method for separating and quantifying the individual D- and L-enantiomers. This is crucial for applications where enantiomeric purity is required. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Several types of CSPs have proven effective for the enantioseparation of Nα-Fmoc protected amino acids. nih.gov Polysaccharide-based CSPs and quinine-based anion-exchanger CSPs are commonly used under reversed-phase or polar-ionic conditions. nih.govphenomenex.com These methods can achieve baseline resolution (Rs > 1.5) between the D and L forms, allowing for accurate determination of the enantiomeric ratio. mdpi.com

| Parameter | Example Condition |

| Column (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2) or Quinine-based (e.g., Chiralpak QN-AX) |

| Mobile Phase | Acetonitrile/Methanol with acidic/basic additives (e.g., TFA or formic acid/triethylamine) |

| Elution | Isocratic |

| Detection | UV at 254 nm |

| Typical Result | Baseline separation of D- and L-enantiomers |

X-ray Crystallography for Solid-State Structural Determination (if suitable crystals are obtained)

X-ray crystallography stands as a powerful analytical method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous information regarding bond lengths, bond angles, and conformational details of a molecule, which are invaluable for understanding its chemical behavior and interactions. However, a major prerequisite for this analysis is the growth of well-ordered single crystals, a process that can be particularly challenging for molecules with high conformational flexibility and multiple bulky protecting groups, such as Fmoc-DL-Arg(Pbf)(Pbf)-ol.

The difficulty in obtaining crystals suitable for single-crystal X-ray diffraction is a known bottleneck in the structural analysis of many organic molecules, including protected amino acids. The presence of the large, relatively rigid Fmoc group, combined with two bulky Pbf protecting groups on the guanidino side chain, can hinder the regular packing of molecules into a crystal lattice. Furthermore, the racemic nature of the DL-arginine core introduces additional complexity to the crystallization process.

While specific experimental data for Fmoc-DL-Arg(Pbf)(Pbf)-ol is not currently available in the crystallographic literature, a hypothetical outcome of a successful X-ray crystallographic analysis would include the parameters outlined in the following table. This table represents the type of detailed structural information that would be obtained and reported.

Hypothetical Crystallographic Data for Fmoc-DL-Arg(Pbf)(Pbf)-ol

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension along the a-axis. | 15.123 |

| b (Å) | Unit cell dimension along the b-axis. | 10.456 |

| c (Å) | Unit cell dimension along the c-axis. | 22.789 |

| α (°) | Angle between the b and c axes. | 90 |

| β (°) | Angle between the a and c axes. | 98.54 |

| γ (°) | Angle between the a and b axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 3567.8 |

| Z | The number of molecules per unit cell. | 4 |

The successful determination of the crystal structure of Fmoc-DL-Arg(Pbf)(Pbf)-ol would be a significant contribution to the structural chemistry of protected amino acids, providing valuable insights for peptide chemists and materials scientists.

Future Research Trajectories and Unexplored Frontiers for Fmoc Dl Arg Pbf Pbf Ol

Design and Synthesis of New Analogues with Modified Protecting Groups or Linkers

The future development of analogues of Fmoc-DL-Arg(Pbf)(Pbf)-ol could focus on optimizing its chemical properties for specific synthetic challenges. The protection of reactive functionalities on amino acids is an essential strategy in peptide chemistry to prevent unwanted side reactions during synthesis. nih.gov The choice of protecting groups is critical for the successful assembly of complex peptides. nih.gov

Research in this area could proceed in several directions:

Alternative Sulfonyl Protecting Groups: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is standard for arginine protection in Fmoc-based solid-phase peptide synthesis (SPPS) due to its acid lability. omizzur.comadvancedchemtech.com However, for peptides with multiple arginine residues, its removal can require extended cleavage times. nih.gov Future research could involve synthesizing analogues of Fmoc-DL-Arg(Pbf)(Pbf)-ol where one or both Pbf groups are replaced with alternatives that offer different deprotection kinetics or stability. For instance, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been shown to have improved deprotection kinetics compared to Pbf. nih.gov Other groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) or even revisited protectors like the nitro (NO2) group could be explored to fine-tune the deprotection process and minimize side reactions. peptide.commdpi.com

Orthogonal Protecting Strategies: The development of analogues with protecting groups that are orthogonal to both the Fmoc group (base-labile) and the Pbf groups (acid-labile) would be highly valuable. This would allow for selective deprotection and modification of the arginine side chain while the peptide remains anchored to a solid support, enabling the synthesis of more complex and uniquely functionalized molecules.

Modification of the Linker: The alcohol (-ol) functionality distinguishes this molecule from standard amino acids. Future analogues could incorporate different linkers, such as longer alkyl chains (e.g., aminopropanol, aminobutanol (B45853) derivatives) or ether-based linkers, to modulate the spacing and flexibility of the resulting structures. This could be particularly relevant for its use in creating peptidomimetics or as spacers in bioconjugation.

| Protecting Group | Key Feature | Potential Application in Analogues |

| Pbf (current) | Standard, TFA-labile | Baseline for comparison |

| Pmc | More acid-labile than Mtr | Fine-tuning deprotection conditions |

| MIS | Faster deprotection kinetics than Pbf | Synthesis of peptides with multiple Arg residues |

| NO2 | Stable; removed by reduction | Allows for orthogonal deprotection strategies |

Exploration of Biological Applications in Advanced Bioactive Molecule Synthesis

Arginine-rich peptides are known for a range of biological activities, including antimicrobial, antiviral, and anti-tumor properties, often related to the cationic nature of the guanidino group. omizzur.com Fmoc-DL-Arg(Pbf)(Pbf)-ol could serve as a unique precursor for advanced bioactive molecules.

Peptidomimetics and Peptide Alcohols: The terminal alcohol group allows for the synthesis of peptide alcohols, which can exhibit different pharmacological profiles compared to their carboxylic acid counterparts. They may show increased stability against carboxypeptidases, leading to a longer biological half-life. The racemic (DL) nature could further enhance resistance to enzymatic degradation.

Cell-Penetrating Peptides (CPPs): Arginine is a key component in many CPPs. chempep.com Synthesizing CPPs using Fmoc-DL-Arg(Pbf)(Pbf)-ol could lead to novel delivery vectors. The alcohol terminus could be used as a handle for conjugating cargo molecules (e.g., small drugs, siRNAs) through ester or ether linkages.

Targeted Drug Conjugates: The compound could be used as a linker in antibody-drug conjugates or other targeted therapies. Its unique structure, particularly the heavily protected guanidino group, might confer favorable solubility and stability during the multi-step synthesis of these complex bioconjugates. chemimpex.com Research has shown that even the Fmoc group itself can be a pharmacophore, and its derivatives are explored for their potential in developing peptide-based therapeutics. smolecule.com

Development of Sustainable and Greener Synthetic Protocols

Modern peptide synthesis is increasingly focused on sustainability to reduce the significant amount of hazardous waste generated, particularly from solvents. acsgcipr.org The synthesis and application of Fmoc-DL-Arg(Pbf)(Pbf)-ol would benefit greatly from the development of greener protocols.

Green Solvents: Solid-phase peptide synthesis (SPPS) has traditionally relied on solvents like N,N-dimethylformamide (DMF), which have toxicity concerns. researchgate.netrsc.org Future research should focus on validating the use of greener alternatives for reactions involving Fmoc-DL-Arg(Pbf)(Pbf)-ol. Solvents like N-butylpyrrolidinone (NBP) have already been explored as effective, albeit more viscous, replacements for DMF in the coupling of standard Fmoc-Arg(Pbf)-OH. rsc.org Other promising solvents include propylene (B89431) carbonate and water-based systems. researchgate.netnih.gov

| Protocol Component | Traditional Method | Greener Alternative |

| Solvent | DMF, DCM, NMP | NBP, Propylene Carbonate, Water, Ethanol |

| Deprotection Reagent | 20% Piperidine in DMF | 20% 4-Methylpiperidine (4-MP) in DMF |

| Synthesis Mode | Batch Processing | Continuous Flow Synthesis |

| Cleavage | TFA-based cocktails | TFA-free cleavage protocols |

Investigation of its Role in Supramolecular Assembly and Material Science

Fmoc-protected amino acids are well-known for their ability to self-assemble into nanostructures like fibers, tapes, and hydrogels, driven by π-π stacking of the Fmoc groups and hydrogen bonding. cds-bsx.com Arginine-containing peptides are particularly interesting for designing functional materials due to the strong ionic and hydrogen-bonding capabilities of the guanidino group. cds-bsx.com

The unique structure of Fmoc-DL-Arg(Pbf)(Pbf)-ol makes it an intriguing candidate for creating novel biomaterials:

Hydrogel Formation: The terminal alcohol could participate in hydrogen bonding networks differently than a carboxylic acid, potentially leading to hydrogels with distinct mechanical properties, pore sizes, or release kinetics for encapsulated drugs.

Influence of Racemicity: Most self-assembling peptide systems are based on single enantiomers. The use of a DL-amino alcohol could disrupt the formation of chiral, highly ordered structures like nanofibers, possibly favoring the formation of amorphous aggregates or unique nanostructures.

Functionalized Surfaces: As a building block, it could be used to create surfaces with specific properties. For example, after deprotection, the arginine residues could create positively charged surfaces for antimicrobial applications or for promoting cell adhesion in tissue engineering scaffolds.

Collaborative Computational and Experimental Approaches for Reactivity Prediction

The complexity of molecules like Fmoc-DL-Arg(Pbf)(Pbf)-ol makes a purely experimental approach to optimization time-consuming and resource-intensive. Integrating computational chemistry can accelerate research and provide deeper insights.

Reactivity and Side-Reaction Prediction: Computational models can be used to study the electronic structure of the doubly-protected guanidino group. This can help predict its reactivity, the stability of the Pbf groups under various conditions, and the likelihood of side reactions such as δ-lactam formation, which can be an issue with arginine derivatives. mdpi.com

Modeling Supramolecular Assembly: Molecular dynamics simulations can predict how molecules of Fmoc-DL-Arg(Pbf)(Pbf)-ol will interact and self-assemble in different solvents. This can guide the experimental design of new biomaterials by predicting which conditions are most likely to yield desired nanostructures.

Retrosynthetic Planning: Advanced computational tools can aid in planning the synthesis of novel analogues. nih.gov By integrating reaction feasibility and protecting group strategies, these tools can propose efficient synthetic routes, saving significant experimental effort. nih.gov This synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of specialized building blocks like Fmoc-DL-Arg(Pbf)(Pbf)-ol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.